Physicochemical Profiling and Synthetic Utility of Benzyl 1-amino-6-azaspirooctane-6-carboxylate in Fragment-Based Drug Discovery
Physicochemical Profiling and Synthetic Utility of Benzyl 1-amino-6-azaspirooctane-6-carboxylate in Fragment-Based Drug Discovery
Physicochemical Profiling and Synthetic Utility of Benzyl 1-amino-6-azaspiro[1]octane-6-carboxylate in Fragment-Based Drug Discovery
Executive Summary
In modern medicinal chemistry, the transition from flat, sp²-rich aromatic systems to highly saturated, three-dimensional sp³-rich scaffolds is a proven strategy for improving the physicochemical properties of drug candidates. Benzyl 1-amino-6-azaspiro[1]octane-6-carboxylate (CAS: 1428727-74-5) is a premium bifunctional building block that perfectly aligns with this paradigm [1]. Featuring a rigid spirocyclic core, a primary amine for immediate vectorization, and a benzyloxycarbonyl (Cbz)-protected secondary amine, this molecule serves as an advanced intermediate in fragment-based drug discovery (FBDD) and hit-to-lead optimization.
This technical guide provides an in-depth analysis of the compound's exact mass and molecular weight, details self-validating analytical protocols for its characterization, and explores the causality behind its structural advantages in drug design.
Quantitative Data: Exact Mass vs. Molecular Weight
For researchers conducting High-Resolution Mass Spectrometry (HRMS) or standard Liquid Chromatography-Mass Spectrometry (LC-MS), distinguishing between the average molecular weight and the exact monoisotopic mass is critical for accurate structural validation.
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Molecular Weight (260.34 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This value is used for stoichiometric calculations during synthesis.
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Exact Mass (260.1525 Da): Calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value targeted in HRMS to confirm molecular identity and rule out isobaric impurities.
Table 1: Physicochemical and Mass Spectrometry Profile
| Property | Value / Specification |
| Chemical Name | Benzyl 1-amino-6-azaspiro[1]octane-6-carboxylate |
| CAS Number | 1428727-74-5 |
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Average Molecular Weight | 260.34 g/mol |
| Monoisotopic Exact Mass | 260.1525 Da |
| Theoretical [M+H]⁺ m/z | 261.1598 |
| Theoretical [M+Na]⁺ m/z | 283.1417 |
High-Resolution Mass Spectrometry (HRMS) Validation Protocol
To ensure the integrity of the building block before initiating complex multi-step syntheses, researchers must establish a self-validating analytical workflow. The following HRMS protocol is designed to confirm the exact mass while assessing the purity of the primary amine.
Step-by-Step Methodology: LC-HRMS Characterization
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Sample Preparation: Dissolve 1 mg of Benzyl 1-amino-6-azaspiro[1]octane-6-carboxylate in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring efficient ionization of the primary amine to yield the [M+H]⁺ ion.
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Chromatographic Separation: Inject 1 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. Causality: The lipophilic Cbz group ensures retention on the C18 stationary phase, while the gradient effectively separates the target from any highly polar degraded impurities (such as the free piperidine resulting from premature Cbz cleavage).
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Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
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Data Validation: Extract the ion chromatogram (EIC) for m/z 261.1598 (± 5 ppm mass tolerance). A single sharp peak confirms the identity. The presence of the characteristic ¹³C isotopic peak at m/z 262.1631 at approximately 16.5% relative abundance further validates the C₁₅ carbon count.
Structural Significance in Medicinal Chemistry
The 6-azaspiro[1]octane scaffold is highly prized as a conformationally restricted bioisostere for flexible piperidine or morpholine rings. By fusing a cyclopropane ring to the piperidine core, the molecule gains significant three-dimensional character (increased Fsp3 ).
This structural rigidification has been successfully leveraged in the discovery of potent Histamine-3 (H3R) antagonists [2] and small-molecule agonists of the Glucagon-Like Peptide-1 (GLP-1) receptor [3]. The spirocyclic core actively lowers lipophilicity (LogP) compared to its acyclic or aromatic counterparts, which directly correlates with reduced hERG toxicity, improved metabolic stability against Cytochrome P450 enzymes, and enhanced target selectivity.
Caption: Logical flow of spirocyclic rigidification improving pharmacokinetic and pharmacodynamic profiles.
Synthetic Utility: Orthogonal Functionalization Workflow
The true power of Benzyl 1-amino-6-azaspiro[1]octane-6-carboxylate lies in its orthogonal reactivity. The primary amine at the C1 position of the cyclopropane ring is sterically accessible and highly nucleophilic, making it ideal for immediate functionalization. Conversely, the secondary piperidine nitrogen is masked by the Cbz group, preventing unwanted side reactions.
Step-by-Step Methodology: Orthogonal Derivatization
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Primary Amine Functionalization (Amide Coupling):
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Procedure: Combine the spirocyclic building block (1.0 eq) with a target carboxylic acid (1.1 eq) in N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 2 hours.
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Causality: HATU rapidly forms an active ester with the carboxylic acid. The Cbz group is completely stable to these mildly basic conditions, ensuring that coupling occurs exclusively at the primary amine.
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Cbz Deprotection (Hydrogenolysis):
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Procedure: Dissolve the resulting intermediate in Methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel with H₂ gas and stir under a balloon of hydrogen for 4-6 hours. Filter through Celite to remove the catalyst.
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Causality: Hydrogenolysis selectively cleaves the benzyl carbamate, releasing toluene and CO₂ gas as volatile byproducts. This yields a clean, free secondary amine without the need for harsh acidic conditions (which would be required if a Boc protecting group were used).
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Secondary Amine Diversification:
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Procedure: The newly liberated piperidine nitrogen can now be subjected to reductive amination, Buchwald-Hartwig cross-coupling, or sulfonylation to finalize the drug candidate.
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Caption: Step-by-step workflow for the orthogonal functionalization of the spirocyclic scaffold.
Conclusion
Benzyl 1-amino-6-azaspiro[1]octane-6-carboxylate (MW: 260.34 g/mol ; Exact Mass: 260.1525 Da) is a highly versatile, rigidified building block. Its precise mass profile allows for rigorous analytical tracking, while its orthogonal protecting group strategy enables seamless, multi-directional elaboration. By incorporating this azaspiro[1]octane core, drug development professionals can systematically engineer out the metabolic liabilities of traditional flat heterocycles, paving the way for safer and more efficacious therapeutics.
References
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Journal of Medicinal Chemistry - ACS Publications. "Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition." Available at:[Link]
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PubMed. "6-Azaspiro[1]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor." Bioorganic & Medicinal Chemistry Letters, 2023. Available at:[Link]
